Dipentyl glutarate

Description

Contextualization of Glutarate Esters in Contemporary Chemical Science

Historical Perspectives on Dicarboxylic Acid Ester Studies

The study of dicarboxylic acid esters is a field with deep historical roots in organic chemistry. Early investigations, dating back to the 19th century, focused on the fundamental reactions of these compounds, such as esterification and hydrolysis. numberanalytics.commasterorganicchemistry.com The Fischer-Speier esterification, first described in 1895, provided a foundational method for synthesizing esters from carboxylic acids and alcohols, a technique still relevant in the synthesis of compounds like dipentyl glutarate. masterorganicchemistry.com These early studies laid the groundwork for understanding the structure, reactivity, and physical properties of diesters, which are characterized by the presence of two ester functional groups. numberanalytics.comlibretexts.org Over the decades, research has evolved from simple synthesis and characterization to exploring their utility in complex chemical transformations and material science, including their role in polymerization and as plasticizers. nih.govmdpi.com

The Significance of Glutarate Derivatives in Organic Synthesis and Industrial Chemistry

Glutarate derivatives, including glutaric acid and its esters, are important building blocks in both organic synthesis and industrial applications. frontiersin.org Glutaric acid itself serves as a precursor for various polymers, such as polyesters and polyamides. marketsandmarkets.com In industrial chemistry, glutarate esters are widely used as plasticizers, solvents, and components in coatings and adhesives. marketsandmarkets.comontosight.ai For instance, dimethyl glutarate and diethyl glutarate are utilized to improve the flexibility and durability of polymers like PVC. marketsandmarkets.comspecialchem.com The versatility of glutarate derivatives stems from their chemical structure—a five-carbon backbone that provides a balance of flexibility and reactivity. This makes them valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals. frontiersin.orgmarketsandmarkets.com The bio-based production of glutarate is also a growing area of interest, highlighting its role as a platform chemical for sustainable manufacturing. nih.gov

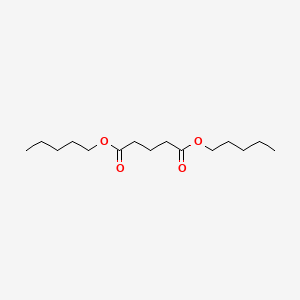

Structure

3D Structure

Properties

CAS No. |

51238-95-0 |

|---|---|

Molecular Formula |

C15H28O4 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

dipentyl pentanedioate |

InChI |

InChI=1S/C15H28O4/c1-3-5-7-12-18-14(16)10-9-11-15(17)19-13-8-6-4-2/h3-13H2,1-2H3 |

InChI Key |

MSICJOVDFUZPDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)CCCC(=O)OCCCCC |

Origin of Product |

United States |

Rationale for In Depth Academic Investigation of Dipentyl Glutarate

While the general class of glutarate esters is well-established, a detailed investigation into dipentyl glutarate is driven by specific knowledge gaps and its potential to contribute to fundamental chemical principles.

Identification of Knowledge Gaps in the Existing Literature

A review of the current scientific literature reveals that while shorter-chain dialkyl glutarates (like dimethyl and diethyl glutarate) are well-documented, specific, in-depth research on this compound is less common. ontosight.ainih.gov Much of the available information is found in broader studies on dicarboxylic acid esters or in databases providing basic physical properties. ontosight.ai There is a lack of comprehensive studies detailing its synthesis optimization, detailed physicochemical characterization, and exploration of its structure-property relationships in comparison to other glutarate esters. researchgate.net This gap presents an opportunity for research to provide a more complete picture of how the longer pentyl chains influence its properties and potential applications.

Potential Contributions to Fundamental Chemical Understanding

A thorough study of this compound can offer valuable insights into the structure-property relationships within the homologous series of dialkyl glutarates. By systematically analyzing properties such as viscosity, boiling point, and solvent capabilities, researchers can better understand how the increasing length of the alkyl chain affects intermolecular forces and material performance. numberanalytics.comresearchgate.net This knowledge is fundamental to designing materials with tailored properties. For example, understanding these relationships can aid in the development of more effective and environmentally friendly plasticizers or specialized lubricants. mdpi.comresearchgate.net The data generated from such a study would contribute to predictive models for the physical and chemical behavior of esters.

Objectives of the Comprehensive Research Endeavor

Overview of the Research Outline Structure

A thorough investigation of a chemical compound such as this compound typically follows a structured research framework. This framework ensures a systematic exploration from its fundamental properties to its environmental impact. The following sections delineate the standard components of such a research outline, supported by detailed findings specific to this compound.

Physicochemical Properties

A foundational aspect of chemical research is the detailed characterization of the substance's physical and chemical properties. This data is crucial for predicting its behavior, determining its applications, and establishing analytical methods. For this compound, these properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | Dipentyl pentanedioate |

| Synonyms | Diamyl glutarate, Glutaric acid dipentyl ester |

| CAS Number | 4123-64-8 |

| Molecular Formula | C15H28O4 |

| Molecular Weight | 272.38 g/mol |

| Appearance | Colorless liquid ontosight.ai |

| Odor | Mild, pleasant ontosight.ai |

Synthesis and Manufacturing

Understanding the synthesis of this compound is key to its industrial production. The most common method is Fisher-Speier esterification. This process involves the reaction of glutaric acid with pentanol (amyl alcohol) in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester by removing the water produced.

Alternative synthesis routes for the glutaric acid precursor itself have been explored, including the oxidation of glutaraldehyde (B144438) or the cleavage of cyclopentene. orgsyn.org However, direct esterification remains the most straightforward method for producing various glutarate esters, including this compound.

Industrial and Commercial Applications

Research into the applications of this compound reveals its utility in several key industries:

Plasticizers: It is used as a plasticizer in polymers to improve flexibility and reduce brittleness. ontosight.ai Glutarate esters are often considered as alternatives to some phthalate (B1215562) plasticizers.

Solvents: In the manufacturing of coatings, inks, and cleaning products, related glutarate esters like dibutyl glutarate serve as effective solvents. lookchem.com

Personal Care Products: Due to its emollient properties, this compound is incorporated into cosmetics and skincare products. ontosight.ai

Pharmaceuticals: It can be used as an excipient in pharmaceutical formulations, acting as a solvent to enhance the stability of active ingredients. ontosight.ai

Analytical Methodologies

The detection and quantification of this compound in various matrices are essential for quality control and environmental monitoring. Standard analytical techniques applicable to esters of this nature are employed.

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods used for the separation and quantification of glutarate and phthalate esters. cdc.govmdpi.com

Mass Spectrometry: When coupled with chromatography (GC-MS or LC-MS), mass spectrometry provides definitive identification and highly sensitive detection of the compound by analyzing its mass-to-charge ratio and fragmentation patterns. cdc.gov

Spectroscopy: While not used for quantification at trace levels, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for structural elucidation and confirmation during synthesis and research.

The ubiquitous nature of similar plasticizers can present analytical challenges due to potential contamination of laboratory equipment and solvents, necessitating rigorous control measures for accurate analysis. nih.gov

Environmental Fate and Ecotoxicology

Investigating the environmental fate of a commercial chemical is critical. Research in this area focuses on how this compound behaves and persists in the environment. Studies on related compounds like glutaraldehyde and other phthalate esters provide insights. Glutaraldehyde, for example, is known to be readily biodegradable in aquatic environments. nih.gov Under aerobic conditions, it can be metabolized to glutaric acid and ultimately to carbon dioxide. nih.gov

As an ester, this compound is susceptible to hydrolysis, breaking down into its constituent parts: glutaric acid and pentanol. The potential for bioaccumulation is generally considered low for compounds like glutaraldehyde, which tend to remain in the aquatic compartment. nih.gov Comprehensive studies on phthalate esters have shown that while lower molecular weight esters can exhibit toxicity to aquatic life, the higher molecular weight compounds often show no adverse effects up to their water solubility limits. nih.gov

Conventional Esterification Routes for Glutarate Synthesis

The most common method for synthesizing dialkyl glutarates, including this compound, is through the esterification of glutaric acid with the corresponding alcohol. This process involves the reaction of a dicarboxylic acid with an alcohol to form a diester and water.

Direct Esterification of Glutaric Acid with Pentanol

Direct esterification, often referred to as Fischer-Speier esterification, is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.comscience.gov In the case of this compound, this involves the reaction of glutaric acid with n-pentanol. The reaction is reversible, and therefore, strategies are often employed to drive the equilibrium towards the product side, such as removing water as it is formed. chemicalbook.com

The choice of catalyst is crucial for optimizing the direct esterification of glutaric acid. Both homogeneous and heterogeneous catalysts are utilized.

Heterogeneous Catalysts: Solid acid catalysts are increasingly favored due to their ease of separation from the reaction mixture and potential for reuse. Acidic ion-exchange resins, such as Amberlyst-35, have proven effective in the esterification of glutaric acid with alcohols like methanol (B129727). google.com The reaction rate with these catalysts increases with temperature. researchgate.net For example, the kinetics of glutaric acid esterification with methanol have been studied using Amberlyst 35 in a packed-bed reactor at temperatures between 313.2K and 333.2K. researchgate.net

The following table illustrates typical catalysts used in the esterification of dicarboxylic acids, which are applicable to the synthesis of this compound.

| Catalyst System | Reactants | Typical Conditions | Yield | Reference |

| Sulfuric Acid | Glutaric Anhydride (B1165640), Methanol | 20°C, 18 h | 96% | researchgate.net |

| Amberlyst-35 | Glutaric Acid, Methanol | 313.2-333.2 K | - | researchgate.net |

| Tin (II) Sulfate | Oleic Acid, Ethanol | 100°C, 3 h | 92% | researchgate.net |

| p-Toluenesulfonic acid | Oleic Acid, Polyhydric Alcohols | 150-180°C, 5-6 h | 91-92.7% | googleapis.com |

| This table presents illustrative data from the synthesis of various esters to demonstrate the efficacy of different catalytic systems. Specific yield for this compound under these exact conditions may vary. |

In many esterification reactions, an excess of the alcohol reactant, in this case, pentanol, can also serve as the solvent, which helps to drive the reaction forward. chemicalbook.com In some cases, a non-polar solvent like toluene (B28343) or xylene is used to facilitate the removal of water through azeotropic distillation, thereby shifting the equilibrium towards the formation of the ester. google.com

The kinetics of dicarboxylic acid esterification, such as with glutaric acid, often follow a two-stage reaction. The first esterification to form the monoester is typically faster than the second esterification to form the diester. For example, in the esterification of glutaric acid with 2-ethylhexyl alcohol catalyzed by sulfuric acid, the formation of the monoester was found to be a first-order reaction, while the formation of the diester was a second-order reaction. mdpi.com The reaction rate generally increases with increasing temperature and catalyst concentration. google.com

Transesterification Approaches

Transesterification, or alcoholysis, is another significant route for synthesizing esters. This process involves the reaction of an ester with an alcohol to form a different ester. For the synthesis of this compound, this would typically involve reacting a simple dialkyl glutarate, such as dimethyl glutarate, with n-pentanol in the presence of a catalyst.

A wide range of catalysts can be employed for transesterification, including acids, bases, and enzymes.

Homogeneous Catalysts: Both acid and base catalysts are effective. Basic catalysts, such as sodium methoxide, are often used in industrial processes like biodiesel production. google.com However, they are sensitive to the presence of water and free fatty acids. Acid catalysts, like sulfuric acid, are also commonly used.

Heterogeneous Catalysts: Solid catalysts are advantageous for their ease of separation and recyclability. For instance, Mg-Al-hydrotalcite has been shown to be an effective catalyst for the transesterification of dimethyl carbonate with phenol. mdpi.com Metal oxides like CaO have also demonstrated high catalytic activity under mild conditions for the transesterification of triglycerides. Recently, metal-free catalysts like tetramethylammonium (B1211777) methyl carbonate (TMC) have been developed to avoid issues of metal contamination and catalyst chelation.

The following table provides examples of catalysts used in transesterification reactions that could be adapted for this compound synthesis.

| Catalyst | Reactant 1 | Reactant 2 | Conditions | Yield/Conversion | Reference |

| Mg-Al-hydrotalcite | Dimethyl Carbonate | Phenol | 160-180°C, 10 h | 26.3% (Total) | mdpi.com |

| Calcium Oxide (CaO) | Triacetin | Methanol | Room Temp, 1 h | Total Conversion | |

| Novozym 435 (Lipase) | Diethyl Glutarate | Ethylene (B1197577) Glycol Diacetate | 40°C, 9 h | - | |

| Tetramethylammonium methyl carbonate (TMC) | Various Esters | Various Alcohols | - | High Yields | |

| This table is illustrative and shows catalysts used for various transesterification reactions. The specific performance for this compound synthesis may differ. |

Transesterification is a reversible reaction, and strategies to shift the equilibrium are necessary to achieve high yields. One common method is to use a large excess of the reactant alcohol (pentanol). Another effective strategy is the removal of one of the products from the reaction mixture. In the synthesis of this compound from dimethyl glutarate, the methanol by-product has a lower boiling point than the other components and can be removed by distillation, driving the reaction to completion.

In industrial settings, such as the continuous production of biodiesel, the reaction is often carried out in multiple steps with the separation of a product (glycerol) after the first step to shift the equilibrium. google.com This principle can be applied to the synthesis of this compound to maximize conversion.

Acyl Halide and Anhydride Routes to this compound

The synthesis of this compound can be effectively achieved through traditional esterification methods involving acyl halides and anhydrides. These routes are well-established in organic chemistry and offer reliable pathways to the desired diester.

The use of acyl halides, specifically glutaryl chloride, provides a highly reactive intermediate for the synthesis of this compound. The general principle involves the reaction of a carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. libretexts.org This conversion is crucial because the hydroxyl group of the carboxylic acid is transformed into a better leaving group, facilitating the subsequent nucleophilic attack by an alcohol. orgoreview.com The reaction of glutaryl chloride with 1-pentanol (B3423595) proceeds via a nucleophilic acyl substitution mechanism to yield this compound and hydrogen chloride gas. chemguide.co.uklibretexts.org This reaction is typically vigorous and may even be violent at room temperature. chemguide.co.uk To mitigate the reactivity and neutralize the HCl byproduct, a weak, non-nucleophilic base such as pyridine (B92270) is often added to the reaction mixture. units.it

Alternatively, glutaric anhydride serves as a suitable precursor for synthesizing glutarate esters. The reaction of glutaric anhydride with an alcohol, in this case, 1-pentanol, results in the ring-opening of the anhydride to form a monoester. libretexts.orgnih.gov To obtain the diester, this compound, further esterification of the remaining carboxylic acid group is necessary. This can be accomplished by heating the monoester with an excess of 1-pentanol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk For instance, dimethyl glutarate has been synthesized by dissolving glutaric anhydride in anhydrous methanol with concentrated sulfuric acid as a catalyst, achieving a high yield. chemicalbook.com This method can be adapted for the synthesis of this compound by substituting methanol with 1-pentanol.

Table 1: Comparison of Acyl Halide and Anhydride Routes

| Feature | Acyl Halide Route | Anhydride Route |

|---|---|---|

| Precursor | Glutaryl chloride | Glutaric anhydride |

| Reactivity | High, often vigorous reaction | Moderate, requires catalysis for diester formation |

| Byproduct | Hydrogen chloride (corrosive) | Water |

| Catalyst | Often requires a base (e.g., pyridine) to neutralize HCl | Requires an acid catalyst (e.g., H₂SO₄) for the second esterification step |

| Steps | Typically a one-step reaction from the acyl halide | Can be a two-step process to form the diester |

Novel and Green Synthetic Pathways

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This includes the exploration of novel pathways for the production of esters like this compound that minimize the use of harsh reagents and reduce waste.

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Enzymes, particularly lipases, have been extensively studied for their ability to catalyze esterification reactions.

Lipases are enzymes that can effectively catalyze the formation of ester bonds. The use of lipases for the synthesis of glutarate esters represents a green alternative to traditional chemical methods. For example, Novozyme 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used in the synthesis of polyesters from diethyl glutarate and various diols. mdpi.com This enzymatic approach can be applied to the synthesis of this compound by reacting glutaric acid or a simple glutarate ester with 1-pentanol in the presence of a suitable lipase. The reaction is typically carried out in a solvent or under solvent-free conditions, and the mild reaction conditions help to prevent the formation of byproducts that can occur at the high temperatures often required for conventional esterification.

Biocatalysis also offers the potential for the asymmetric synthesis of chiral glutarate derivatives. While this compound itself is not chiral, the methodologies developed for creating chiral glutarates can be adapted for related syntheses. Lipases can exhibit enantioselectivity, meaning they can selectively react with one enantiomer of a chiral substrate. This property is particularly valuable in the synthesis of optically pure compounds. unej.ac.id For instance, lipase-catalyzed desymmetrization of 3-substituted glutarates has been explored to produce optically pure enantiomers. unej.ac.id This involves the selective transformation of a prochiral starting material into a chiral product. Although the direct synthesis of chiral this compound is not applicable, the principles of enzymatic asymmetric synthesis are a significant area of research within the broader field of glutarate chemistry.

Carbonylation reactions, which involve the introduction of a carbonyl group into a molecule, and reductive coupling strategies are also being investigated as alternative routes to dicarboxylic acids and their esters. While specific examples for the direct synthesis of this compound using these methods are not extensively documented in the provided context, these strategies represent an active area of research for the production of valuable chemical intermediates from simple starting materials.

The development of novel synthetic routes often involves exploring unconventional starting materials. One such approach is the synthesis of glutaric acid and its derivatives from alternative precursors. For example, glutaric acid can be prepared through the ring-opening of butyrolactone with potassium cyanide, followed by hydrolysis. atamanchemicals.com Another method involves the oxidation of cyclopentane, cyclopentanol, or cyclopentanone. atamanchemicals.com While not a direct synthesis of this compound, these methods provide alternative pathways to the glutaric acid backbone, which can then be esterified to the desired product.

Advanced Reaction Engineering for Scalable Synthesis

The industrial-scale synthesis of this compound necessitates advanced reaction engineering approaches to ensure high efficiency, cost-effectiveness, and sustainability. Traditional batch processing methods for esterification often face challenges related to long reaction times, equilibrium limitations, and energy-intensive separation steps. To overcome these hurdles, modern chemical engineering focuses on process intensification, which involves developing innovative reactor designs and integrated processes. These advanced methodologies aim to maximize productivity while minimizing equipment size, energy consumption, and waste generation.

Continuous Flow Reactor Systems for this compound Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients, offering significant advantages over conventional batch methods. researchgate.net In a continuous flow system for this compound production, glutaric acid and n-pentanol, along with a catalyst, would be continuously pumped through a heated tube or a series of interconnected reactors. acs.org This setup allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields.

The high surface-area-to-volume ratio in flow reactors, particularly microreactors, facilitates rapid heat and mass transfer. This is crucial for managing the exothermic nature of the esterification reaction and for efficiently removing the water byproduct, which drives the reaction equilibrium towards the product side. The use of packed-bed reactors containing a solid acid catalyst (e.g., ion-exchange resins like Amberlyst) is particularly advantageous. researchgate.netresearchgate.net This heterogeneous catalysis approach simplifies the process by eliminating the need for catalyst separation from the product stream, allowing for continuous operation and catalyst recycling. researchgate.net

While specific studies on this compound are limited, research on the continuous synthesis of other diesters, such as dimethyl glutarate from cyclobutanone (B123998) and dimethyl carbonate using solid base catalysts, demonstrates the feasibility of this approach. worldwidejournals.com The principles of improved mixing, enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and scalability make continuous flow reactors a highly attractive option for the modern manufacturing of this compound. researchgate.net

Process Intensification Strategies

Process intensification (PI) aims to develop dramatically smaller, cleaner, and more energy-efficient technologies. acs.org For the synthesis of this compound, several PI strategies can be employed to overcome the equilibrium limitations of the esterification reaction.

Reactive Distillation (RD): Reactive distillation is a prime example of process intensification where the chemical reaction and separation occur simultaneously within a single unit. researchgate.net In the context of this compound synthesis, the distillation column would contain a section with a solid acid catalyst. As glutaric acid and pentanol react in this catalytic zone, the water byproduct, being more volatile than the ester and the reactants under certain conditions, is continuously removed from the top of the column. This constant removal of a product shifts the reaction equilibrium forward, enabling very high conversion of glutaric acid. researchgate.netdntb.gov.ua Studies on the esterification of glutaric acid and adipic acid with methanol have demonstrated that reactive distillation is a feasible and efficient method to produce the corresponding dimethyl esters with high purity. researchgate.netdntb.gov.ua This technology significantly reduces capital and operating costs by integrating multiple process steps into one piece of equipment.

Membrane Reactors: Membrane reactors offer another sophisticated approach to process intensification. In this setup, the reactor is coupled with a membrane that selectively removes one of the reaction products. For the esterification of glutaric acid, a pervaporation membrane reactor can be used. irost.irmdpi.com Pervaporation is a separation process where a liquid mixture is in contact with one side of a membrane, and the permeate is removed as a vapor from the other side. By using a hydrophilic membrane, water can be selectively removed from the reaction mixture, thereby driving the conversion of glutaric acid to this compound to near completion. Kinetic studies on the esterification of glutaric acid with methanol have been conducted in preparation for such applications. researchgate.netirost.ir This technique avoids the formation of azeotropes that can complicate separation in reactive distillation and can often be operated at lower temperatures.

Table 2: Overview of Process Intensification Strategies for this compound Synthesis

| Strategy | Operating Principle | Key Advantages | Relevant Findings |

|---|---|---|---|

| Reactive Distillation | Reaction and distillation are combined in a single column. The water byproduct is continuously removed via distillation. | Overcomes equilibrium limitations, reduces capital cost, saves energy, and increases product purity. | Feasible and efficient for producing high-purity dimethyl glutarate from glutaric acid and methanol. researchgate.netresearchgate.netdntb.gov.ua |

| Membrane Reactors (Pervaporation) | A selective membrane is integrated with the reactor to continuously remove the water byproduct from the liquid phase. | High conversion at potentially lower temperatures, avoids azeotrope issues, and offers modularity. | Kinetic studies of glutaric acid esterification support the design of membrane reactors. researchgate.netirost.ir Pervaporation is a promising alternative to distillation for water removal. |

Hydrolytic Stability and Pathways

Hydrolysis is a fundamental reaction of esters, involving the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. In the case of this compound, complete hydrolysis results in glutaric acid and two molecules of 1-pentanol. This process can be catalyzed by acids, bases, or enzymes, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters is a reversible process. libretexts.org For this compound, this reaction would be in equilibrium with the Fischer esterification of glutaric acid with 1-pentanol. chemistrysteps.com To drive the reaction toward hydrolysis, a large excess of water is typically used. libretexts.org

The generally accepted mechanism for acid-catalyzed ester hydrolysis is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com This mechanism proceeds through the following steps, using one of the ester groups of this compound as an example:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, typically a hydronium ion (H₃O⁺). libretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pearson.com

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety. This converts the alkoxy group into a good leaving group (an alcohol).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of 1-pentanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product (in this case, the monopentyl glutarate, which can then undergo a second hydrolysis). libretexts.org

A study on the hydrolysis of dimethyl glutarate using a solid acid catalyst (styrene cation exchange resin) demonstrated that the reaction proceeds efficiently at elevated temperatures. The highest yield of glutaric acid (88.84%) was achieved at 130°C with a 12:1 molar ratio of water to dimethyl glutarate after 2 hours. researchgate.net This indicates that, like other dialkyl glutarates, the hydrolysis of this compound is feasible under acidic conditions.

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible process. chemistrysteps.com This is because the carboxylic acid formed in the reaction is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. masterorganicchemistry.com

The mechanism for base-catalyzed hydrolysis is termed BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) and involves the following steps:

Nucleophilic attack by hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com

Elimination of the leaving group: The tetrahedral intermediate collapses, and the alkoxide ion (in this case, the pentoxide ion) is eliminated. This step reforms the carbonyl group, yielding a carboxylic acid.

Deprotonation: The newly formed carboxylic acid has an acidic proton and immediately reacts with the strongly basic alkoxide ion (or another hydroxide ion) in an acid-base reaction. This produces a carboxylate ion and an alcohol molecule (1-pentanol). chemistrysteps.com

This final deprotonation step drives the reaction to completion. A study on the hydrolysis of various esters, including dialkyl malonates which are structurally similar to dialkyl glutarates, demonstrated that a plausible mechanism involves the nucleophilic attack of a hydroxide ion at the carbonyl ester group. amelica.org The presence of a Lewis acid like Li⁺ can further activate the carbonyl group, enhancing the rate of base-catalyzed hydrolysis. amelica.org

Enzymatic Hydrolysis by Esterases

Esterases are a class of enzymes that catalyze the hydrolysis of ester bonds. These biocatalysts are highly specific and can operate under mild conditions of temperature and pH. The enzymatic hydrolysis of this compound would yield glutaric acid and 1-pentanol.

The catalytic mechanism of most esterases involves a catalytic triad, typically consisting of serine, histidine, and aspartate or glutamate (B1630785) residues in the enzyme's active site. The mechanism proceeds as follows:

Acylation of the enzyme: The serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the ester substrate. This is facilitated by the histidine residue, which acts as a general base, accepting a proton from the serine hydroxyl group. This results in the formation of a tetrahedral intermediate.

Formation of the acyl-enzyme intermediate: The tetrahedral intermediate collapses, and the alcohol portion (1-pentanol) is released. An acyl-enzyme intermediate is formed, where the glutaric acid moiety is covalently bonded to the serine residue of the enzyme.

Deacylation of the enzyme: A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. The histidine residue now acts as a general acid, donating a proton to the serine oxygen, and then as a general base, accepting a proton from the water molecule. This forms another tetrahedral intermediate.

Release of the carboxylic acid: This second intermediate collapses, releasing the carboxylic acid (glutaric acid) and regenerating the free enzyme, which is then ready to catalyze another reaction cycle.

Studies on the enzymatic hydrolysis of various esters have shown that enzymes like lipases and other esterases are effective catalysts. For instance, the enzymatic hydrolysis of broken rice protein using various proteases (which can also exhibit esterase activity) showed that alkaline protease was highly efficient in breaking down the substrate. nih.gov While specific studies on this compound are scarce, it is expected to be a substrate for various esterases.

Transesterification Reactions with Various Alcohols

Transesterification is a reaction in which the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. wikipedia.org For this compound, this would involve reacting it with a different alcohol to produce a new glutarate diester and 1-pentanol. This reaction is also typically catalyzed by acids or bases.

Mechanistic Investigations of Alcoholysis

The mechanism of transesterification is analogous to that of hydrolysis. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis (AAC2).

Protonation of the carbonyl oxygen of this compound makes the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic attack by the new alcohol molecule occurs, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer to the original pentoxy group makes it a good leaving group.

Elimination of 1-pentanol and subsequent deprotonation of the newly formed ester yields the transesterified product and regenerates the acid catalyst. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, the mechanism follows a BAC2 pathway.

The base (typically an alkoxide of the new alcohol) acts as a nucleophile and attacks the carbonyl carbon of this compound.

A tetrahedral intermediate is formed.

The original alkoxide (pentoxide) is eliminated, yielding the new ester.

This is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is often used, or the product alcohol (1-pentanol) is removed as it is formed. wikipedia.org

Catalytic Effects on Transesterification Rates

The rate of transesterification is significantly influenced by the choice of catalyst. A variety of catalysts, both homogeneous and heterogeneous, have been employed for this reaction.

Homogeneous Catalysts: Strong acids (like sulfuric acid) and bases (like sodium methoxide) are effective homogeneous catalysts. cirad.frscielo.br For example, the transesterification of dimethyl terephthalate (B1205515) with ethylene glycol to produce polyethylene (B3416737) terephthalate is a large-scale industrial process that utilizes catalysts. wikipedia.org

Heterogeneous Catalysts: Solid catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused. mdpi.com Metal oxides, such as CeO₂, have been shown to be efficient and reusable heterogeneous catalysts for the transesterification of esters with alcohols under solvent-free conditions. rsc.org The proposed mechanism on CeO₂ involves the abstraction of a proton from the alcohol by a Lewis basic site on the catalyst surface to generate an alkoxide species, which is the rate-limiting step. rsc.org Other solid base catalysts like MgO have also been used for the synthesis of dimethyl glutarate from cyclobutanone and dimethyl carbonate, a reaction that involves a transesterification-like step. researchgate.net

Organometallic Catalysts: Lewis acidic metal complexes, such as those of tin and titanium, are also effective. For instance, (cyclopentadienyl)titanium trichlorides have demonstrated high activity and selectivity in the transesterification of methyl 10-undecenoate with various alcohols. acs.org Zinc clusters have also been developed as catalysts for the transesterification of methyl esters under mild conditions. researchgate.net

Enzymatic Catalysts: Lipases are commonly used as biocatalysts for transesterification, offering high selectivity and mild reaction conditions. wikipedia.org

The choice of catalyst and reaction conditions can be tailored to optimize the yield and selectivity of the desired transesterified product.

The following tables present illustrative data from studies on related ester reactions, providing insight into the conditions and outcomes of hydrolysis and transesterification processes.

Table 1: Illustrative Conditions for the Hydrolysis of Dimethyl Glutarate Data extracted from a study on the hydrolysis of dimethyl glutarate using a styrene (B11656) cation exchange resin. researchgate.net

| Parameter | Value |

|---|---|

| Catalyst | Styrene Cation Exchange Resin |

| Temperature | 130 °C |

| Molar Ratio (Water:Ester) | 12:1 |

| Reaction Time | 2 hours |

| Yield of Glutaric Acid | 88.84% |

Table 2: Catalytic Effects on Transesterification of Methyl Esters This table provides a conceptual overview based on general findings in the literature.

| Catalyst Type | Example Catalyst | Typical Conditions | Relative Rate |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid | Moderate to High Temperature | Fast |

| Homogeneous Base | Sodium Methoxide | Low to Moderate Temperature | Very Fast |

| Heterogeneous Solid Acid | Sulfated Zirconia | High Temperature | Moderate |

| Heterogeneous Solid Base | CaO, MgO | High Temperature | Moderate to Fast |

| Organometallic | CpTiCl₃ | Moderate to High Temperature | Fast |

Nucleophilic Acyl Substitution Reactions

As a diester, this compound's reactivity is dominated by nucleophilic acyl substitution at its two electrophilic carbonyl carbons. These reactions involve the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which subsequently collapses to expel one of the pentoxy (-OC5H11) leaving groups.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, results in the formation of amides. This transformation is a classic example of nucleophilic acyl substitution. The general mechanism involves the nucleophilic amine attacking a carbonyl carbon, followed by the elimination of a molecule of pentanol. Given that this compound has two ester functional groups, the reaction can proceed in a stepwise manner to produce a mono-amide mono-ester intermediate and ultimately a diamide (B1670390), depending on the stoichiometry of the amine used.

The reaction pathway is as follows:

Nucleophilic Attack: An amine molecule attacks one of the carbonyl carbons of this compound. This leads to the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A second amine molecule can act as a base to deprotonate the nitrogen atom in the intermediate, while the oxygen of the leaving group is protonated, often by the conjugate acid of the amine.

Elimination: The tetrahedral intermediate collapses, expelling the leaving group, which is pentanol (C5H11OH).

Product Formation: The final product is an N-substituted glutaramide derivative. If excess amine is used, the second ester group will undergo the same reaction to yield a diamide.

The kinetics of ester aminolysis are influenced by several factors, including the nucleophilicity of the amine and the solvent. acs.org The reaction can be slow and is often catalyzed. Bifunctional catalysts, such as 2-pyridone derivatives, have been shown to accelerate ester aminolysis by simultaneously activating both the ester (via hydrogen bonding to the carbonyl oxygen) and the amine. rsc.org In aqueous systems, aminolysis must compete with the hydrolysis of the ester. beilstein-journals.orgworktribe.com

| Parameter | Description | Impact on this compound Aminolysis |

|---|---|---|

| Nucleophile | Primary or secondary amine (e.g., RNH2, R2NH) | More basic, less sterically hindered amines are more reactive. Aromatic amines are generally less reactive than aliphatic amines. researchgate.net |

| Leaving Group | Pentoxide (C5H11O-), which becomes pentanol (C5H11OH) after protonation | The pKa of the conjugate acid (pentanol, ~17) makes pentoxide a relatively poor leaving group, hence catalysis is often required for efficient reaction. |

| Products | N-substituted glutaramide and Pentanol | Stepwise reaction can yield mono-amide and diamide products. |

| Catalysis | Acid or base catalysis; bifunctional organocatalysts | Catalysis is generally required to achieve reasonable reaction rates, especially with less reactive amines. rsc.org |

The ester functionalities of this compound can be reduced to alcohols using powerful reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). Borane (BH3) complexes can also be used, while sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce esters unless specific activators or conditions are employed. harvard.edu

The reduction of this compound with LiAlH4 yields two alcohol products: 1,5-pentanediol (B104693) from the glutarate backbone and 1-pentanol from the two pentyl ester groups.

The reaction mechanism proceeds via nucleophilic acyl substitution, where a hydride ion (H-) from LiAlH4 acts as the nucleophile.

First Hydride Attack: A hydride ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

Leaving Group Elimination: The intermediate collapses, expelling a pentoxide (C5H11O-) leaving group to form an aldehyde (5-hydroxypentanal).

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, forming an alkoxide intermediate.

Workup: An aqueous or acidic workup step protonates the resulting alkoxide ions to yield the final alcohol products, 1,5-pentanediol and 1-pentanol.

Electrophilic and Radical Reaction Behavior

While nucleophilic attack at the carbonyl carbon is the dominant reactivity mode for esters, reactions involving electrophiles or free radicals can occur at other sites within the this compound molecule under specific conditions.

Esters are generally not susceptible to electrophilic attack directly on the carbonyl group due to its electron-deficient nature. However, the carbon atoms alpha (α) to the carbonyl groups (C-2 and C-4 of the glutarate backbone) can be made nucleophilic and thus reactive towards electrophiles. This is achieved by deprotonation with a strong, non-nucleophilic base to form a resonance-stabilized intermediate known as an enolate. jove.com

The most suitable base for this purpose is a sterically hindered strong base like lithium diisopropylamide (LDA). chemistrysteps.com Weaker bases like alkoxides (e.g., sodium ethoxide) are generally not used for simple ester alkylation because they establish an equilibrium with only a small amount of the enolate present, which can lead to competing self-condensation reactions (Claisen condensation). youtube.com

Once formed, the enolate of this compound can react with electrophiles such as alkyl halides (alkylation) or acyl chlorides (acylation) in a C-attack fashion. jove.com

Alkylation: The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, displacing the halide and forming a new carbon-carbon bond. libretexts.orglibretexts.org This process is most efficient with primary alkyl halides. chemistrysteps.com

Acylation: The enolate can attack the carbonyl carbon of an acyl chloride, leading to the formation of a β-keto ester derivative after the loss of the chloride leaving group.

Since this compound has two sets of α-hydrogens, mono- or di-alkylation/acylation can be achieved by controlling the stoichiometry of the base and the electrophile. libretexts.org

| Feature | Description |

|---|---|

| Reactive Site | α-carbons (C2 and C4 of the glutarate backbone) |

| Required Reagent | Strong, non-nucleophilic base (e.g., LDA) to form the enolate |

| Alkylation Mechanism | SN2 reaction with an alkyl halide (R-X) libretexts.org |

| Acylation Mechanism | Nucleophilic acyl substitution with an acyl halide (RCOCl) |

| Potential Products | α-alkylated or α-acylated this compound derivatives |

This compound can undergo free-radical reactions, typically involving the abstraction of a hydrogen atom from its alkyl chains to form a carbon-centered radical. Such reactions are generally initiated by heat or UV light in the presence of a radical initiator (e.g., peroxides or halogens). wikipedia.org The reaction proceeds via a chain mechanism consisting of initiation, propagation, and termination steps. savemyexams.com

Initiation: A radical initiator (e.g., Br2) homolytically cleaves to form two radicals (e.g., 2 Br•).

Propagation: The initiator radical abstracts a hydrogen atom from the this compound molecule to form a new carbon-centered radical and HBr. This radical can then react with another molecule of Br2 to form a brominated product and a new bromine radical, which continues the chain.

Termination: The reaction ceases when two radical species combine. savemyexams.com

The site of hydrogen abstraction on this compound is determined by the stability of the resulting radical. Radicals are stabilized by adjacent heteroatoms (like oxygen) or π systems (like carbonyls). Therefore, the most likely sites for hydrogen abstraction are the α-carbons on the glutarate backbone and the carbons adjacent to the oxygen atom on the pentyl chains. Reactions involving free radicals often lead to a mixture of products due to the multiple available C-H bonds. savemyexams.com Studies on ester-free radicals have shown they can participate in various subsequent reactions, including dimerization and addition. acs.orgresearchgate.net

Reaction Kinetics and Thermodynamic Analysis

While specific experimental kinetic and thermodynamic data for this compound are not extensively documented, the principles governing its reactions can be analyzed based on data for analogous ester systems.

Reaction Kinetics:

Aminolysis: The rate of aminolysis is typically pseudo-first-order with respect to the ester and can have a complex dependence on the amine concentration. acs.org The rate is highly sensitive to steric hindrance on both the ester and the amine, and to the amine's nucleophilicity. researchgate.net

Reduction: The reduction of esters with strong hydrides like LiAlH4 is generally very fast and exothermic, with the reaction rate often limited by the rate of reagent addition and heat transfer. acs.org

Enolate Alkylation: The rate-determining step is typically the SN2 attack of the enolate on the alkyl halide. The kinetics are consistent with SN2 reactions, being fastest for methyl and primary halides and highly sensitive to steric effects. libretexts.org

Thermodynamic Analysis: The spontaneity of a reaction is determined by the change in Gibbs Free Energy (ΔG), which is related to enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS.

Aminolysis: The conversion of an ester to an amide is often a thermodynamically balanced reaction, with a relatively small ΔG. The reaction can be driven to completion by using an excess of the amine or by removing one of the products (e.g., the alcohol).

Reduction: The reduction of an ester to two alcohols is a highly exothermic process (large negative ΔH) and results in an increase in the number of molecules, which can lead to a positive entropy change. Consequently, the reaction is highly thermodynamically favorable with a large negative ΔG.

Esterification/Hydrolysis: The thermodynamics of esterification, the reverse of hydrolysis, provide insight into the stability of this compound. The esterification of carboxylic acids with alcohols is a reversible equilibrium. For the formation of larger esters, the enthalpy change is often slightly negative (exothermic). mdpi.comub.edu In the presence of water, the equilibrium can shift towards hydrolysis, particularly under acidic or basic catalysis.

Compound Reference Table

| Compound Name | Role in Article |

|---|---|

| This compound | Primary subject of the article |

| Pentanol (1-pentanol) | Leaving group/product in substitution and reduction reactions |

| 1,5-Pentanediol | Product of the reduction of the glutarate backbone |

| Lithium Aluminum Hydride (LiAlH4) | Reducing agent for esters |

| Sodium Borohydride (NaBH4) | Mentioned as a weaker reducing agent |

| Borane (BH3) | Mentioned as a reducing agent |

| Lithium Diisopropylamide (LDA) | Strong base for enolate formation |

| Sodium Ethoxide | Mentioned as a base for Claisen condensation |

| 2-Pyridone | Example of a bifunctional catalyst for aminolysis |

Determination of Rate Constants and Activation Energies

Detailed kinetic studies providing specific rate constants and activation energies for the hydrolysis or transesterification of this compound are not readily found in the reviewed literature. However, research on similar diesters, such as dialkyl α-hydroxybenzylphosphonates, demonstrates a methodology for determining these parameters. In the acid-catalyzed hydrolysis of these compounds, pseudo-first-order rate constants for the two-step hydrolysis (k1 and k2) were determined by monitoring the reaction progress over time. mdpi.com For instance, the hydrolysis of unsubstituted dimethyl α-hydroxybenzylphosphonate was completed in 6.5 hours, with rate constants of k1 = 2.64 h⁻¹ and k2 = 0.60 h⁻¹. mdpi.com The activation energy for such reactions can be calculated using the Arrhenius equation by measuring the rate constants at different temperatures. fiveable.mepearson.com

A study on the hydrolysis of dimethyl glutarate using a 001x7 styrene cation exchange resin investigated the effects of various reaction conditions on the yield of glutaric acid. researchgate.net While specific rate constants were not provided in the abstract, the study identified optimal conditions for achieving a high yield. researchgate.net

Table 1: Optimized Conditions for Hydrolysis of Dimethyl Glutarate researchgate.net

| Parameter | Value |

| Oil Bath Temperature | 130°C |

| Molar Ratio (Water:Dimethyl Glutarate) | 12:1 |

| Catalyst Concentration | 170 g/L |

| Reaction Time | 2 h |

| Maximum Glutaric Acid Yield | 88.84% |

Another study on the asymmetric hydrolysis of dimethyl 3-(4-fluorophenyl)glutarate, a derivative of dimethyl glutarate, determined the Michaelis constant (Km) and maximum reaction rate (Vm) under specific conditions. researchgate.net

Table 2: Kinetic Parameters for the Asymmetric Hydrolysis of Dimethyl 3-(4-fluorophenyl)glutarate researchgate.net

| Parameter | Value |

| Temperature | 45°C |

| pH | 5.0 |

| Stirring Rate | 120 r/min |

| Michaelis Constant (Km) | 11.71 g/L |

| Maximum Rate (Vm) | 1.5 g/(L·h) |

These findings on related glutarate esters suggest that the hydrolysis of this compound would also be influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants.

Elucidation of Rate-Determining Steps

The rate-determining step in the hydrolysis of esters is highly dependent on the reaction mechanism, which is influenced by the reaction conditions (acidic or basic catalysis) and the structure of the ester. nih.gov For the acid-catalyzed hydrolysis of simple esters, the reaction often proceeds through a two-step addition-elimination mechanism. researchgate.net Theoretical studies on the hydrolysis of methyl acetate (B1210297) suggest that the second step, the decomposition of the tetrahedral intermediate, is the rate-determining step. researchgate.net In the case of the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates, the cleavage of the second ester group (the k2 step) was found to be the rate-determining step. mdpi.com

For base-catalyzed hydrolysis (saponification), the rate-determining step is typically the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. chegg.commasterorganicchemistry.com This forms a tetrahedral intermediate, which then rapidly eliminates the alkoxide leaving group. masterorganicchemistry.com

In the context of dialkyl glutarates, a study on the hydrolysis of dimethyl glutarate using a cation-exchange resin proposed a mechanism where both the ester and water are adsorbed onto the catalytic sites, and the surface reaction is the rate-controlling step. researchgate.net This highlights the importance of the catalyst in the reaction mechanism.

Thermodynamic Parameters of Key Reactions

Specific thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes, for the hydrolysis of this compound are not available in the surveyed literature. However, studies on the esterification of other carboxylic acids provide insight into the thermodynamics of such reactions. For example, the esterification of levulinic acid with 1-butene (B85601) was found to be an exothermic reaction, with a standard enthalpy change (ΔrH°) of -32.9 ± 1.6 kJ/mol and a standard entropy change (ΔrS°) of -70 ± 4 J/(mol·K) at 298.15 K. acs.orgub.edu Similarly, the esterification of 1-methoxy-2-propanol (B31579) with acetic acid was also determined to be exothermic, with a standard enthalpy of reaction of -11.97 ± 0.29 kJ/mol. nih.gov

Thermodynamic analysis of fatty acid esterification indicates that the reaction yield is significantly influenced by operating conditions like temperature and the ratio of reactants. researchgate.net The study of the enzymatic hydrolysis of various disaccharides also demonstrates the determination of thermodynamic parameters, where the enthalpy of hydrolysis was measured calorimetrically. nih.govwindows.net

Table 3: Thermodynamic Parameters for the Esterification of Levulinic Acid with 1-Butene at 298.15 K acs.orgub.edu

| Thermodynamic Parameter | Value |

| Standard Enthalpy Change (ΔrH°) | -32.9 ± 1.6 kJ/mol |

| Standard Entropy Change (ΔrS°) | -70 ± 4 J/(mol·K) |

These examples suggest that the hydrolysis of this compound is likely to be a reversible reaction with specific thermodynamic parameters that would govern the position of the equilibrium under different conditions. The exothermic nature of similar esterification reactions implies that the reverse reaction, hydrolysis, would be endothermic.

Advanced Analytical Methodologies for Dipentyl Glutarate Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the separation of dipentyl glutarate from various matrices. These methods leverage the differential partitioning of the compound between a mobile phase and a stationary phase to achieve effective separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile technique for the analysis of volatile and semi-volatile compounds like this compound. niom.no It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imist.ma In the context of this compound research, GC-MS is instrumental for both purity assessment and definitive identification. imist.ma

The process begins with the injection of the sample into the GC, where it is vaporized and carried by an inert gas through a capillary column. imist.ma The separation is based on the compound's boiling point and its interaction with the column's stationary phase. niom.no As the separated components, including this compound, exit the column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are sorted based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. niom.no

For purity assessment, the resulting chromatogram is analyzed. A pure sample of this compound will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks indicates impurities, and their relative peak areas can be used to estimate their concentration. The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. niom.no The fragmentation pattern in the mass spectrum provides structural information that aids in unambiguous identification. libretexts.org

Key GC-MS Parameters for Analysis:

| Parameter | Typical Setting | Purpose |

| Column Type | Capillary column (e.g., 5% phenyl-methylpolysiloxane) | Separation of analytes |

| Carrier Gas | Helium or Nitrogen | Transports sample through the column |

| Injection Mode | Split/Splitless | Introduces a precise amount of sample |

| Ionization Mode | Electron Ionization (EI) | Fragments molecules for mass analysis |

| Detector | Mass Spectrometer (e.g., Quadrupole) | Detects and identifies fragmented ions |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing this compound in complex mixtures, especially when the compound is present alongside non-volatile or thermally labile substances. esogu.edu.tr This technique couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. esogu.edu.tr

In LC-MS, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid adsorbent (the stationary phase). The separation of this compound from other components in the mixture is based on their differential affinities for the mobile and stationary phases. esogu.edu.tr After exiting the column, the eluent is introduced into the mass spectrometer's ion source, where the solvent is removed, and the analyte molecules are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio, allowing for the detection and quantification of this compound. esogu.edu.tr

The strength of LC-MS lies in its ability to handle a wide range of compounds and complex matrices. esogu.edu.tr It is particularly useful for analyzing samples where this compound might be a minor component or part of a formulation with many other ingredients. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by subjecting specific ions to a second stage of fragmentation and analysis, which is highly effective for trace-level detection in complex biological or environmental samples. esogu.edu.tr

Advanced High-Resolution Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the precise quantitative analysis of this compound. science.gov When coupled with a suitable detector, such as an ultraviolet (UV) or diode-array detector (DAD), HPLC provides a robust and reliable method for determining the concentration of this compound in a sample. science.gov

For quantitative analysis, a calibration curve is typically constructed by running a series of standards of known this compound concentrations. The peak area or peak height of the analyte in the chromatogram is directly proportional to its concentration. libretexts.org By comparing the peak area of this compound in an unknown sample to the calibration curve, its exact amount can be determined. nih.gov

Modern HPLC systems offer high resolution and efficiency, allowing for the separation of this compound from closely related impurities or isomers. The choice of the stationary phase (e.g., C18) and the mobile phase composition is critical for achieving optimal separation and peak shape. science.gov Method validation, including assessments of linearity, accuracy, precision, and limits of detection and quantification, is essential to ensure the reliability of the quantitative results. researchgate.net

Typical HPLC Parameters for Quantitative Analysis:

| Parameter | Typical Setting | Role in Analysis |

| Column | Reversed-phase C18 | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water gradient | Elution of the analyte |

| Detector | UV or Diode-Array Detector (DAD) | Detection and quantification |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Injection Volume | 10-20 µL | Introduction of the sample |

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for the detailed structural characterization of this compound, providing insights into its molecular framework and the functional groups it contains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. rsc.org It provides detailed information about the carbon-hydrogen framework of the molecule. phcogj.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complete molecular structure. researchgate.net

¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environments. The chemical shift, integration (relative number of protons), and splitting pattern (spin-spin coupling) of each signal are analyzed to determine the connectivity of the atoms. phcogj.com For this compound, one would expect to see distinct signals for the protons on the pentyl chains and the glutarate backbone.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. edinst.com Both methods probe the vibrational modes of molecular bonds, but they are governed by different selection rules. edinst.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. photothermal.com For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional groups. phcogj.com Other characteristic bands would include C-O stretching and C-H stretching vibrations of the alkyl chains.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com While IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy often provides better information about non-polar bonds and symmetric vibrations. photothermal.com In the analysis of this compound, Raman spectroscopy can provide complementary information to the IR spectrum, helping to confirm the presence of specific functional groups and providing a more complete vibrational profile of the molecule. youtube.com

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Ester (C=O) | Stretching | ~1735-1750 | IR (strong), Raman (weak) |

| Ester (C-O) | Stretching | ~1150-1250 | IR (strong) |

| Alkyl (C-H) | Stretching | ~2850-3000 | IR (strong), Raman (strong) |

| Alkyl (C-H) | Bending | ~1350-1470 | IR (variable) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational analytical technique used to study compounds containing chromophores—functional groups that absorb light in the UV-Vis spectrum. bioglobax.comijprajournal.com The absorption of UV-Vis radiation excites electrons from the ground state to higher energy orbitals, with the wavelength of maximum absorbance (λmax) being characteristic of the specific chromophore. iajps.com

For this compound, the primary chromophore is the ester functional group (C=O). This group contains both π electrons and non-bonding (n) electrons. The expected electronic transitions for such a group are the n→π* and π→π* transitions. However, in simple, non-conjugated esters like this compound, these transitions occur at wavelengths that are typically below the analytical range of standard UV-Vis spectrophotometers (200–800 nm). iajps.com The lack of conjugation or other significant chromophores means that this compound does not absorb strongly in the near-UV or visible regions, making direct quantitative analysis by this method challenging unless derivatization is employed to attach a UV-active molecule. amhsr.org

The utility of UV-Vis spectroscopy in the direct analysis of this compound is therefore limited to confirming the absence of significant conjugated impurities or for quantitative analysis after reaction with a chromophore-introducing reagent. upi.edu

Table 1: Typical Electronic Transitions for Relevant Chromophores

This table illustrates the absorption characteristics of the carbonyl chromophore found in this compound compared to other common chromophores.

| Chromophore | Example Compound | Transition | Typical λmax (nm) |

| C=O (Ester) | Ethyl acetate (B1210297) | n→π | ~205 |

| C=C (Alkene) | 1-Octene | π→π | ~177 |

| C=C-C=C (Diene) | Butadiene | π→π | ~217 |

| Benzene | Benzene | π→π | ~204, 256 |

Hyphenated and Hybrid Analytical Platforms

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power for complex mixtures. nih.gov These platforms are essential for trace-level analysis and for monitoring chemical reactions in real-time.

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique renowned for its exceptional sensitivity and specificity, making it ideal for trace-level analysis and the identification of unknown compounds in complex matrices. nih.govphytolab.com The liquid chromatography (LC) component separates the analyte of interest from other components in a sample, while the tandem mass spectrometer (MS/MS) provides structural confirmation and quantification, even at very low concentrations. nih.govljmu.ac.uk

Trace Analysis: For the trace analysis of this compound, a method would typically involve reversed-phase LC to separate the non-polar ester from more polar matrix components. The sample would then be introduced into the mass spectrometer using an ionization source like electrospray ionization (ESI). For quantification, the instrument would operate in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a characteristic product ion is monitored. This high specificity minimizes matrix interference and allows for reliable quantification at parts-per-billion (ppb) or lower levels. nih.gov

Metabolite Identification: this compound is not a naturally occurring compound. hmdb.ca If introduced into a biological system, its metabolic fate would be of interest. It is hypothesized that the primary metabolic pathway would be hydrolysis by esterase enzymes, yielding glutaric acid and 1-pentanol (B3423595). These primary metabolites could then enter endogenous metabolic pathways. For instance, glutaric acid is related to the metabolism of amino acids like glutamate (B1630785). nih.gov

LC-MS/MS is a key technology for such metabolite identification studies. bioglobax.com A metabolomics workflow would analyze biological samples (e.g., serum, urine) from an exposed individual. nih.gov By comparing the metabolic profiles of exposed and control groups, researchers can identify potential biomarkers. nih.govresearchgate.net The accurate mass measurement from a high-resolution mass spectrometer (like Orbitrap or TOF) can help determine the elemental composition of unknown metabolites, while MS/MS fragmentation patterns provide the structural information needed for definitive identification. nih.govresearchgate.net

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

This table outlines potential starting parameters for developing an LC-MS/MS method for this compound.

| Parameter | Setting | Purpose |

| LC Column | C18 Reversed-Phase | Separation based on polarity |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Elution of the analyte |

| Ionization Mode | ESI (Positive) | Generation of molecular ions |

| Precursor Ion (M+H)⁺ | m/z 231.16 | Selection of this compound ion |

| Product Ion | e.g., m/z 115.07 | Characteristic fragment for quantification |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | High specificity and sensitivity |

Hyphenated Techniques for Online Reaction Monitoring

Process Analytical Technology (PAT) utilizes online analytical instruments to monitor and control manufacturing processes in real-time. rsc.org Hyphenated techniques like online infrared (IR) or Raman spectroscopy are particularly valuable for monitoring the synthesis of chemicals. nih.gov

While direct research on this compound synthesis monitoring is not widely published, a study on the green synthesis of its precursor, glutaric acid, demonstrates the power of this approach. rsc.orgresearchgate.net In that study, online IR spectroscopy was used to track the concentration of reactants, intermediates, and the final glutaric acid product in real-time. The disappearance of reactant peaks and the appearance of product peaks were continuously monitored. rsc.org

This methodology can be directly extrapolated to monitor the esterification of glutaric acid with 1-pentanol to produce this compound. An online IR or Raman probe inserted into the reactor would allow for continuous monitoring of the reaction progress. Key spectral changes would include:

Decrease in the broad O-H stretch of the glutaric acid carboxylic group (~3000 cm⁻¹).

Decrease in the C=O stretch of the carboxylic acid (~1700 cm⁻¹).

Increase in the C=O stretch of the newly formed ester group (~1735 cm⁻¹).

Increase in the C-O stretch of the ester (~1200-1100 cm⁻¹).

This real-time data enables precise determination of reaction completion, optimization of reaction conditions (temperature, catalyst loading), and ensures consistent product quality, aligning with modern Quality by Design (QbD) principles. rsc.org

Computational and Chemometric Approaches in Analytical Chemistry

The vast and complex datasets generated by modern analytical instruments necessitate the use of advanced computational and statistical tools for effective data interpretation and process control.

Application of AI and Machine Learning for Data Interpretation

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing analytical chemistry by enabling automated and enhanced data interpretation. nih.govcas.org These algorithms can recognize complex patterns in data that may be missed by human analysts, leading to faster and more accurate results. researchgate.net

In the context of this compound research, AI/ML could be applied in several ways:

Spectral Interpretation: ML models can be trained on large libraries of mass spectra or NMR spectra of esters and related compounds. researchgate.net Such a model could then predict the identity of an unknown compound like this compound or its metabolites from raw spectral data, significantly speeding up identification. researchgate.net

Property Prediction: By analyzing the structural features of a molecule, AI can predict its physicochemical properties, toxicity, or metabolic fate, guiding experimental work and reducing the need for extensive laboratory testing. nih.gov

Process Optimization: AI algorithms can analyze data from online reaction monitoring to build predictive models that suggest optimal reaction parameters to maximize yield and purity during the synthesis of this compound.

The development of FAIR (Findable, Accessible, Interoperable, and Reusable) data standards for analytical data, such as for NMR of organic esters, is a crucial step in enabling the widespread application of AI for chemical analysis. researchgate.net

Multivariate Data Analysis for Process Monitoring

The manufacturing of chemicals like this compound involves multiple process parameters (e.g., temperature, pressure, flow rates, catalyst concentration) that are often interconnected. controleng.com Monitoring these variables one at a time (univariate analysis) is insufficient to capture the complexity of the process. Multivariate Data Analysis (MVDA) is a statistical approach that analyzes many variables simultaneously to provide a holistic view of the process. controleng.combiopharminternational.com

Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are central to MVDA. sigmaaldrich.com

Principal Component Analysis (PCA): PCA reduces the dimensionality of complex datasets by transforming a large number of correlated variables into a smaller set of uncorrelated variables called principal components. sigmaaldrich.com By plotting these principal components, operators can create a "process monitoring tunnel" that defines the normal operating state of the this compound manufacturing process. Any deviation from this tunnel signals a potential process fault, allowing for early intervention. biopharminternational.comsigmaaldrich.com

Partial Least Squares (PLS): PLS is a regression technique used to model the relationship between process variables (X-variables, e.g., temperature, pressure) and final product quality attributes (Y-variables, e.g., purity, color). researchgate.net A PLS model for this compound production could predict the final product quality in real-time based on current process parameters, enabling proactive control to ensure the product meets specifications. sigmaaldrich.com

The application of MVDA leads to improved process understanding, increased yield, enhanced product consistency, and reduced waste in chemical manufacturing. controleng.compharmtech.com

Theoretical and Computational Chemistry Studies of Dipentyl Glutarate

Molecular Structure and Conformation Analysis of Dipentyl Glutarate

A thorough understanding of the three-dimensional structure and conformational landscape of this compound is fundamental to elucidating its physical and chemical properties. However, specific studies applying quantum mechanics, molecular mechanics, and molecular dynamics to this end have not been identified.

Quantum Mechanical (QM) Calculations for Electronic Structure

No published research was found that details quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods, to determine the electronic structure of this compound. Such studies would typically provide insights into orbital energies, electron density distribution, and the nature of chemical bonding within the molecule.

Conformational Analysis using Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While MM and MD simulations are powerful tools for exploring the vast conformational space of flexible molecules like this compound, no specific studies applying these techniques to this compound have been located. A conformational analysis would identify low-energy conformers and the energetic barriers between them, which is crucial for understanding its behavior in different environments.

Spectroscopic Property Prediction from First Principles

The prediction of spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra, from first principles (QM calculations) is a standard computational practice. However, no literature could be found that presents such theoretical predictions for this compound and compares them with experimental data.

Reaction Mechanism Elucidation via Computational Methods